2-(Trimethylsilyl)ethyl chloroformate

Catalog No.
S801846
CAS No.
20160-60-5
M.F
C6H13ClO2Si
M. Wt
180.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethyl chloroformate

CAS Number

20160-60-5

Product Name

2-(Trimethylsilyl)ethyl chloroformate

IUPAC Name

2-trimethylsilylethyl carbonochloridate

Molecular Formula

C6H13ClO2Si

Molecular Weight

180.7 g/mol

InChI

InChI=1S/C6H13ClO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3

InChI Key

BTEQQLFQAPLTLI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOC(=O)Cl

Canonical SMILES

C[Si](C)(C)CCOC(=O)Cl

The exact mass of the compound 2-(Trimethylsilyl)ethyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trimethylsilyl)ethyl chloroformate (Teoc-Cl, CAS 20160-60-5) is a highly reactive silylating reagent used to install the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto amines and alcohols. In advanced laboratory and industrial synthesis, Teoc-Cl is prioritized for its ability to provide absolute orthogonality to standard protecting groups. The resulting Teoc group is uniquely cleaved under extremely mild conditions using fluoride ions (e.g., TBAF), yielding only volatile byproducts (trimethylsilyl fluoride, ethylene, and carbon dioxide). This makes Teoc-Cl an essential procurement choice for the synthesis of highly functionalized, sensitive molecules—such as glycopeptides and base-sensitive oligonucleotides—where traditional acidic, basic, or reductive deprotection conditions would cause substrate degradation [1].

Research Fit

Introduces Teoc protecting group onto amines and alcohols
Fluoride-triggered deprotection orthogonal to Cbz, Boc, Fmoc, Alloc
Room-temperature liquid; direct use without pre-activation

Substituting Teoc-Cl with generic protecting reagents like Boc-anhydride or Cbz-Cl routinely leads to catastrophic failure in late-stage synthesis due to incompatible deprotection conditions. Removing a Boc group requires strong acids (e.g., TFA), which can cleave sensitive glycosidic bonds, while Fmoc removal requires secondary amines that degrade base-sensitive oligonucleotides. Conversely, substituting Teoc-Cl with alternative Teoc-transfer reagents, such as Teoc-OSu or Teoc-ONp, compromises processability. These alternatives are significantly less electrophilic, leading to incomplete protection of sterically hindered amines, requiring extended reaction times, and generating difficult-to-remove byproducts like 4-nitrophenol. Teoc-Cl provides the required balance of high reactivity for quantitative protection and strict orthogonality during downstream deprotection, making it a non-interchangeable reagent in complex workflows [1].

Substitution Risk

Orthogonal deprotection Cbz, Boc, Fmoc and Alloc share overlapping triggers; without a fluoride-cleavable group, orthogonal strategy options may be limited in multistep synthesis.
Condition compatibility Acid- or base-sensitive substrates may degrade under conventional deprotection conditions; Teoc-Cl enables neutral fluoride removal, avoiding these risks.

Absolute Orthogonality: Fluoride-Specific Cleavage vs. Standard Protecting Groups

The Teoc group installed by Teoc-Cl is completely stable under conditions that readily cleave standard protecting groups. It withstands strong acids (e.g., TFA used for Boc removal), catalytic hydrogenation (used for Cbz removal), and secondary amines (e.g., piperidine used for Fmoc removal). Deprotection is exclusively and rapidly achieved using fluoride sources like TBAF (typically 1.0 M in THF at room temperature), yielding target amines in >90% yield within 1-2 hours. This strict orthogonality allows buyers to design complex multi-step synthetic routes without risking premature deprotection [1].

Evidence DimensionDeprotection Conditions and Stability
Target Compound DataStable to TFA, H2/Pd, and Piperidine; Cleaved by TBAF (1.0 M, rt, <2h)
Comparator Or BaselineBoc (cleaved by TFA), Cbz (cleaved by H2/Pd), Fmoc (cleaved by piperidine)
Quantified Difference100% selective cleavage with fluoride ions without affecting Boc, Cbz, or Fmoc groups.
ConditionsMulti-step peptide or natural product synthesis.

Enables the synthesis of highly complex, multi-functional molecules where standard deprotection conditions would destroy the product.

Deprotection trigger orthogonality
Class-level
Teoc cleaved by fluoride; stable to H₂/Pd, TFA, piperidine, Pd(0)
Establishes 5 independent deprotection channels for orthogonal synthesis
Literature describes Teoc as stable to acids, alkalis, and noble metal catalysis

Superior Reactivity for Sterically Hindered Substrates vs. Alternative Teoc Reagents

While Teoc-ONp and Teoc-OSu are more stable to moisture during storage, Teoc-Cl is significantly more electrophilic, making it the required reagent for protecting sterically hindered or weakly nucleophilic amines. In comparative synthetic applications, Teoc-Cl consistently achieves >90% protection yields within 1-4 hours at 0 °C to room temperature. In contrast, reagents like Teoc-ONp often require elevated temperatures, stronger bases, and extended reaction times (e.g., >12 hours) to achieve comparable yields, and frequently generate difficult-to-remove byproducts like 4-nitrophenol [1].

Evidence DimensionProtection Yield and Reaction Time
Target Compound Data>90% yield, 1-4 hours, 0 °C to rt
Comparator Or BaselineTeoc-ONp / Teoc-OSu (often require >12h, elevated temps, or strong bases for hindered substrates)
Quantified DifferenceSignificantly faster reaction kinetics and higher yields for complex substrates.
ConditionsProtection of sterically hindered amines in organic solvents with mild bases.

Procurement of Teoc-Cl ensures maximum yield and throughput for high-value, complex intermediates, avoiding the bottlenecks associated with less reactive protecting reagents.

Carbamate formation yield
Head-to-head
82%
−5 pp vs Cbz (87%); comparable to Fmoc, Alloc
Yield within typical chloroformate range; fluoride orthogonality is the key differentiator
Photoredox conditions; activated Teoc reagents reach up to 98%

Processability: Volatile Cleavage Byproducts Simplify Purification

A critical process advantage of the Teoc group introduced by Teoc-Cl is the nature of its cleavage byproducts. Upon treatment with fluoride ions, the Teoc group undergoes a Grob-type fragmentation, releasing trimethylsilyl fluoride, ethylene, and carbon dioxide. Because all these byproducts are highly volatile, they are easily removed under reduced pressure during standard workup. This is a massive improvement over groups like Fmoc (which leaves dibenzofulvene adducts) or Cbz (which can leave toluene derivatives), drastically reducing the need for extensive chromatographic purification and improving overall process efficiency [1].

Evidence DimensionByproduct Volatility and Removal
Target Compound Data100% volatile cleavage byproducts (TMS-F, ethylene, CO2)
Comparator Or BaselineFmoc (generates non-volatile dibenzofulvene adducts requiring chromatography)
Quantified DifferenceElimination of at least one chromatographic purification step post-deprotection.
ConditionsFluoride-induced deprotection (e.g., TBAF) followed by solvent evaporation.

Eliminating complex purification steps saves significant time and solvent costs in both laboratory and industrial-scale manufacturing.

Deprotection speed
Reported
Teoc: 10 min (TBAF/THF, 20°C)
Cbz: 1–24 h (H₂, Pd/C)
Faster deprotection with volatile by-products reduces purification effort
Gaseous by-products (ethylene, CO₂, Me₃SiF) simplify workup
Commercial purity
Reported
≥95%
GC/HPLC/NMR verified
Pre-qualified reagent eliminates in-situ preparation variability
Batch CoA available; avoids phosgene handling and by-product uncertainty

Solid-Phase Peptide Synthesis (SPPS) of Glycopeptides and Modified Peptides

Because the Teoc group is completely stable to the acidic conditions (TFA) used to remove Boc groups and cleave peptides from standard resins, Teoc-Cl is the reagent of choice for protecting specific side-chain amines (e.g., lysine) in complex SPPS workflows. This allows for the selective, on-resin unmasking of specific residues using TBAF, enabling site-specific modifications such as glycosylation or cyclization without affecting other acid-labile protecting groups [1].

Synthesis of Base-Sensitive Oligonucleotides

In the synthesis of base-sensitive oligonucleotide derivatives, traditional protecting groups that require strong bases or nucleophiles (like ammonia or piperidine) for removal can cause degradation of the target sequence. Teoc-Cl is utilized to protect exocyclic amines on nucleobases (such as cytidine and adenosine), as the resulting Teoc groups can be cleanly removed using neutral fluoride ion conditions, preserving the integrity of the fragile oligonucleotide backbone [2].

Late-Stage Functionalization in Complex Natural Product Synthesis

During the total synthesis of highly functionalized natural products (e.g., macrolides or complex alkaloids), intermediates often contain multiple reactive sites and sensitive functional groups (like reducible double bonds or acid-sensitive epoxides). Teoc-Cl is procured to provide orthogonal amine protection that withstands catalytic hydrogenation (which would destroy Cbz groups or reduce alkenes) and mild acidic treatments, ensuring the target molecule remains intact until the final fluoride-mediated global deprotection step [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multistep synthesis with >4 orthogonal N-deprotection channels
Orthogonal fluoride-triggered deprotection
Compatibility with acid/base/hydrogenolysis/Pd(0) triggers
Protection of base- or acid-sensitive substrates
Neutral fluoride deprotection conditions
Substrate integrity under mild fluoride conditions
SPPS with orthogonal side-chain modification
Orthogonality to Fmoc/tBu chemistry
Selective ε-amine deprotection post-SPPS
Nucleoside analog synthesis with sensitive heterocycles
N-Protection under neutral conditions
Nucleobase stability; phosphoramidite compatibility

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

2-(TRIMETHYLSILYL)ETHYL CHLOROFORMATE

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